Bis(3,7,11,15-tetramethylhexadec-2-en-1-yl) 6,6'-((2-(dimethylamino)ethyl)azanediyl)dihexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3,7,11,15-tetramethylhexadec-2-en-1-yl) 6,6’-((2-(dimethylamino)ethyl)azanediyl)dihexanoate is a complex organic compound with a unique structure that includes multiple methyl groups and a dimethylaminoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,7,11,15-tetramethylhexadec-2-en-1-yl) 6,6’-((2-(dimethylamino)ethyl)azanediyl)dihexanoate involves several steps. One common method includes the esterification of 3,7,11,15-tetramethylhexadec-2-en-1-ol with hexanoic acid in the presence of a catalyst. The reaction conditions typically involve heating the reactants under reflux with a suitable solvent such as toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(3,7,11,15-tetramethylhexadec-2-en-1-yl) 6,6’-((2-(dimethylamino)ethyl)azanediyl)dihexanoate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylaminoethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(3,7,11,15-tetramethylhexadec-2-en-1-yl) 6,6’-((2-(dimethylamino)ethyl)azanediyl)dihexanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Bis(3,7,11,15-tetramethylhexadec-2-en-1-yl) 6,6’-((2-(dimethylamino)ethyl)azanediyl)dihexanoate involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with cellular receptors or enzymes, modulating their activity. This compound may also integrate into lipid bilayers, affecting membrane fluidity and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Bis(3,7,11,15-tetramethylhexadec-2-en-1-yl) 6,6’-((2-(dimethylamino)ethyl)azanediyl)dihexanoate is unique due to its combination of a long aliphatic chain with multiple methyl groups and a dimethylaminoethyl group. This structure imparts distinct physicochemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C56H108N2O4 |
---|---|
Molekulargewicht |
873.5 g/mol |
IUPAC-Name |
[(E)-3,7,11,15-tetramethylhexadec-2-enyl] 6-[2-(dimethylamino)ethyl-[6-oxo-6-[(E)-3,7,11,15-tetramethylhexadec-2-enoxy]hexyl]amino]hexanoate |
InChI |
InChI=1S/C56H108N2O4/c1-47(2)25-19-27-49(5)29-21-31-51(7)33-23-35-53(9)39-45-61-55(59)37-15-13-17-41-58(44-43-57(11)12)42-18-14-16-38-56(60)62-46-40-54(10)36-24-34-52(8)32-22-30-50(6)28-20-26-48(3)4/h39-40,47-52H,13-38,41-46H2,1-12H3/b53-39+,54-40+ |
InChI-Schlüssel |
RUPZQVHVJLISFM-BIUUYSBESA-N |
Isomerische SMILES |
CC(CCCC(CCCC(CCC/C(=C/COC(=O)CCCCCN(CCN(C)C)CCCCCC(=O)OC/C=C(/CCCC(CCCC(CCCC(C)C)C)C)\C)/C)C)C)C |
Kanonische SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCOC(=O)CCCCCN(CCCCCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)CCN(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.